molecular formula C25H34FN3O3 B1433635 Unii-2DA75VO6C2 CAS No. 1134815-71-6

Unii-2DA75VO6C2

Cat. No. B1433635
M. Wt: 443.6 g/mol
InChI Key: OJRCOBBRTONMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-2DA75VO6C2, also known as PIMAVANSERIN N-OXIDE, is a chemical compound with the molecular formula C25H34FN3O3 . It is not intended for human or veterinary use but is used for research purposes.


Chemical Reactions Analysis

Specific chemical reactions involving Unii-2DA75VO6C2 are not available in the search results. Chemical reactions generally involve the making or breaking of bonds between atoms, resulting in different substances .

Scientific Research Applications

Nanotechnology and Material Science

Recent advances in the liquid-phase syntheses of inorganic nanoparticles underscore the synergy between scientific discovery and technological development, particularly in the electronics industry, where new materials have led to significant advancements from vacuum tubes to miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Scientific Computing

The HPCToolkit is an example of tools developed for performance analysis of scientific applications on leadership-class platforms, demonstrating the critical role of software tools in enhancing the performance and efficiency of scientific research (Tallent, Mellor-Crummey, Adhianto, Fagan, & Krentel, 2008).

Biomedical Applications of 2D Materials

Research on biomedical applications of 2D materials beyond graphene shows promise for drug delivery systems, photothermal therapies, biosensing, and tissue engineering, despite challenges like colloidal stability in aqueous media (Kurapati, Kostarelos, Prato, & Bianco, 2016).

Safety And Hazards

The safety and hazards of a chemical compound refer to its potential risks to health and the environment. Unfortunately, the search results do not provide specific safety and hazard information for Unii-2DA75VO6C2 .

Future Directions

The future directions of research on a chemical compound can include potential applications, areas of study, or methods of synthesis. Unfortunately, the search results do not provide specific information on the future directions of research involving Unii-2DA75VO6C2 .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-1-(1-methyl-1-oxidopiperidin-1-ium-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34FN3O3/c1-19(2)18-32-24-10-6-20(7-11-24)16-27-25(30)28(17-21-4-8-22(26)9-5-21)23-12-14-29(3,31)15-13-23/h4-11,19,23H,12-18H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRCOBBRTONMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CC[N+](CC3)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-2DA75VO6C2

CAS RN

1134815-71-6
Record name Pimavanserin N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134815716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIMAVANSERIN N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DA75VO6C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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